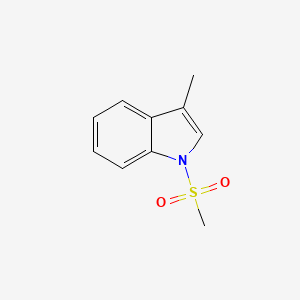

3-methyl-1-(methylsulfonyl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-1-methylsulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-7-11(14(2,12)13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEQBSDHRVUYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616092 | |

| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108665-97-0 | |

| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Methyl 1 Methylsulfonyl 1h Indole

Reaction Mechanisms for N-Sulfonylation and C-H Functionalization

The functionalization of the indole (B1671886) core in N-sulfonylated compounds like 3-methyl-1-(methylsulfonyl)-1H-indole can proceed through several distinct mechanistic pathways, including electrophilic substitution, radical reactions, and metal-catalyzed processes. The N-sulfonyl group plays a pivotal role in each of these, modulating the reactivity and selectivity of the transformations.

Classical electrophilic aromatic substitution is a fundamental reaction for indoles. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and typically the primary site of attack. researchgate.netquimicaorganica.org However, in 3-methyl-1-(methylsulfonyl)-1H-indole, the C3 position is already substituted. The N-sulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack compared to an N-H or N-alkyl indole. researchgate.net

Despite this deactivation, electrophilic substitution can still occur. The reaction mechanism generally involves the attack of an electrophile by the pi-electrons of the aromatic ring to form a carbocation intermediate, known as a σ-complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com A subsequent rapid deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com For N-sulfonylated indoles where C3 is blocked, electrophilic attack may be directed to the C2 position or to the benzene (B151609) portion of the molecule. For instance, nitration of indoles can be achieved using reagents like trifluoroacetic anhydride (B1165640) and a nitrate (B79036) salt; however, if the C3 position is occupied by a methyl group, the reaction does not proceed smoothly, highlighting the strong regioselectivity of this pathway. nih.gov The sulfonation of indoles can be performed with reagents like a sulfur trioxide-pyridine complex under mild conditions to prevent polymerization. quimicaorganica.org

Radical-mediated reactions provide an alternative pathway for functionalization, particularly for sulfonylation. These reactions often involve the generation of sulfonyl radicals from precursors such as sulfinic acids, their salts, or sulfonyl hydrazides under oxidative conditions. researchgate.netresearchgate.net The mechanism involves the formation of a sulfur-centered sulfonyl radical, which can then be trapped by the indole nucleus. researchgate.net This process is a significant challenge in intermolecular reactions due to the resistance of aromatic systems to radical addition compared to alkenes. researchgate.netresearchgate.net

Mechanistic investigations suggest that the transformation can proceed via a radical pathway, with deuterium-labeling experiments indicating that in some cases, the hydrogen atom in a subsequent protonation step originates from water. rsc.org In the case of C3-methyl substituted indoles, the reaction can take a different course. Under specific oxidative conditions with arylsulfonyl hydrazide, C3-methyl indoles can undergo a diazotization process, leading to the formation of 2-sulfonyldiazenyl-1H-indoles. rsc.org This highlights how the substitution pattern on the indole ring can fundamentally alter the outcome of a radical-mediated reaction.

Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of indoles, a process that involves the conversion of a C-H bond into a new functional group. umich.edu For N-sulfonylindoles, the sulfonyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond and enabling highly regioselective reactions. researchgate.net These mechanisms are generally categorized as inner-sphere, which involve the formation of an organometallic intermediate through C-H activation. youtube.com

Palladium (Pd) and Rhodium (Rh) are commonly used catalysts for these transformations. nih.gov The general catalytic cycle often involves:

C-H Activation: The catalyst interacts with the substrate, and the directing group facilitates the cleavage of a specific C-H bond to form a metallacyclic intermediate. youtube.com

Coordination/Insertion: The coupling partner coordinates to the metal center.

Reductive Elimination: The new C-C or C-heteroatom bond is formed, releasing the functionalized product and regenerating the active catalyst. youtube.com

Rhodium(II) catalysts have been effectively used in the intramolecular annulation of indolyl-tethered N-sulfonyl-1,2,3-triazoles, leading to the synthesis of complex polycyclic indole structures. nih.govnih.gov Palladium catalysis is frequently employed for C-H arylation and olefination, often targeting the C4 position of the indole ring when a directing group is present on the nitrogen. acs.orgnih.gov

| Catalyst System | Reaction Type | Functionalized Position | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Rh(II) | Intramolecular Annulation | Varies (forms fused rings) | Reaction of N-sulfonyl-1,2,3-triazoles tethered to the indole. | nih.gov |

| Pd(OAc)₂ / AgTFA | C4-Arylation | C4 | Use of glycine (B1666218) as a transient directing group. | nih.gov |

| Rh(I) / Ag(I) | Translocation/C3-Functionalization | C3 | An amide directing group undergoes a 1,2-acyl translocation. | researchgate.netchemrxiv.org |

| Ir(III) / Ag(I) | C2-Functionalization | C2 | Catalyst system subverts the 1,2-acyl migration seen with Rh(I). | researchgate.net |

Regioselectivity and Site-Selectivity Control in Indole Functionalization

Achieving regioselectivity in the functionalization of the indole ring is a primary challenge due to the multiple reactive C-H bonds. nih.gov For 3-methyl-1-(methylsulfonyl)-1H-indole, the C3 position is blocked, which simplifies the possible outcomes but makes control over functionalization at the C2, C4, C5, C6, and C7 positions crucial.

The substituent on the indole nitrogen is paramount in controlling the site of functionalization, particularly in metal-catalyzed C-H activation reactions. These N-substituents act as directing groups, coordinating to the metal catalyst and delivering it to a proximate C-H bond, typically at the C2 or C7 position.

The effectiveness of a directing group can vary significantly. In one study on the C7 functionalization of indazoles (a related heterocycle), common protecting groups like pivaloyl, acyl, and even methanesulfonyl were found to be ineffective as directing groups. nih.gov In contrast, N-amide groups such as CONMe₂ and CONnHex₂ proved successful. nih.gov In other systems involving Rh(I) catalysis, an N-methyl-3-carboxamide indole successfully underwent a translocation/C3-functionalization, demonstrating the utility of amide directing groups. researchgate.netchemrxiv.org Indole substrates with N-benzyl, N-acyl, and N-sulfonyl groups have all been shown to provide C3-functionalized products under specific Rh(I)/Ag(I) catalytic conditions. researchgate.netchemrxiv.org The choice of catalyst can also switch the selectivity; while a Rh(I) catalyst might lead to C3 functionalization via directing group migration, an Ir(III) catalyst can favor direct C2 functionalization with the same substrate. researchgate.net

| N-Substituent | Catalyst/Reaction Type | Observed Outcome/Selectivity | Reference |

|---|---|---|---|

| N-Sulfonyl | Rh(I)/Ag(I) Catalysis | Directs translocation/C3-functionalization. | researchgate.netchemrxiv.org |

| N-Acyl | Rh(I)/Ag(I) Catalysis | Directs translocation/C3-functionalization. | researchgate.netchemrxiv.org |

| N-Boc | Rh(II) Catalysis | Reaction gave a complex mixture; desired product not observed. | nih.gov |

| Free N-H | Rh(I)/Ag(I) Catalysis | Afforded the C3-functionalized adduct in a modest 43% yield. | chemrxiv.org |

| N-Benzyl | Ir(III) Catalysis | Direct C2-functionalization was achieved in 70% yield. | chemrxiv.org |

The N-sulfonyl group profoundly alters the electronic properties and reactivity of the indole ring. Its strong electron-withdrawing nature has several key consequences:

Deactivation towards Electrophilic Attack: As mentioned, the sulfonyl group reduces the nucleophilicity of the pyrrole ring, making classical electrophilic substitutions more challenging compared to N-H indoles. researchgate.net

Enabling C-H Activation: The sulfonyl group can serve as a coordinating moiety for transition metal catalysts, enabling directed C-H functionalization reactions that are otherwise difficult to achieve. researchgate.net

Activation as a Leaving Group: The N-sulfonyl group can function as a leaving group in certain nucleophilic substitution reactions. In a process known as cine-substitution, nucleophilic attack at the C2 position of an N-sulfonylindole bearing an electron-withdrawing group at C3 can lead to the expulsion of the N-sulfonyl group and formation of a 2-substituted indole. researchgate.net

Formation of Vinylogous Imines: Arenesulfonyl indoles are known to be effective precursors for generating vinylogous imine intermediates in situ under basic conditions. rsc.org These reactive intermediates can then be trapped by a wide variety of nucleophiles to afford C3-substituted indole derivatives. rsc.org This reactivity pathway is particularly relevant for 3-methyl-1-(methylsulfonyl)-1H-indole, which can eliminate arenesulfinic acid to form a reactive exocyclic double bond at the C3 position.

Rearrangement Reactions and their Mechanistic Elucidation

Rearrangement reactions of N-sulfonylindoles, including 3-methyl-1-(methylsulfonyl)-1H-indole, offer pathways to structurally diverse indole derivatives. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.

The Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement, typically involve the migration of an aryl group. nih.govmanchester.ac.ukmsu.edu For N-sulfonylindoles, this can be a desulfonylative process, leading to the formation of a new C-C bond. nih.gov The general mechanism for a Smiles rearrangement of an N-sulfonylindole derivative is initiated by a base, which deprotonates a nucleophilic center within the molecule. This is followed by an intramolecular attack on an aromatic ring, proceeding through a spirocyclic intermediate known as a Meisenheimer complex. manchester.ac.uk The stability of this intermediate is a key factor in the feasibility of the rearrangement. Subsequent cleavage of the C-S bond and extrusion of sulfur dioxide (in desulfonylative variants) drives the reaction to completion, resulting in the rearranged product. nih.govmanchester.ac.uk

A crossover experiment, a common technique to probe the intra- versus intermolecular nature of a reaction, can be employed to confirm the intramolecularity of the aryl transfer. In such an experiment involving two different N-sulfonylindole substrates, the absence of crossover products would provide strong evidence for an intramolecular mechanism. nih.gov

While direct studies on 3-methyl-1-(methylsulfonyl)-1H-indole are not extensively documented in this specific context, the presence of the indole nucleus and the N-sulfonyl group suggests its potential to undergo such rearrangements under appropriate catalytic or base-induced conditions. The 3-methyl group may exert steric or electronic effects on the rate and regioselectivity of the rearrangement.

| Rearrangement Type | Key Mechanistic Steps | Intermediate | Driving Force |

| Smiles Rearrangement | 1. Deprotonation by base.2. Intramolecular nucleophilic attack.3. Formation of a spirocyclic intermediate.4. Cleavage of the C-S bond and rearomatization. | Meisenheimer complex manchester.ac.uk | Formation of a more stable product, often driven by the extrusion of a small molecule like SO₂. nih.govmanchester.ac.uk |

| Truce-Smiles Rearrangement | Similar to the Smiles rearrangement, but specifically involves the migration of an aryl group from a sulfone to a carbanion. | Meisenheimer-like intermediate | Aromatization and formation of a stable sulfinate leaving group. |

Desulfonylation Reactions of N-Sulfonyl Indoles and Their Mechanisms

The removal of the N-sulfonyl group, or desulfonylation, is a critical step in many synthetic sequences, as the sulfonyl group often serves as a protecting or activating group. wikipedia.orgresearchgate.net The desulfonylation of N-sulfonylindoles like 3-methyl-1-(methylsulfonyl)-1H-indole can be achieved through various reductive methods. wikipedia.org The choice of reagent and conditions determines the reaction pathway and the final product.

Reductive Desulfonylation with Active Metals and Salts:

Active metals such as magnesium and samarium(II) iodide are commonly employed for the reductive cleavage of the N-S bond in N-sulfonylindoles. wikipedia.orgyork.ac.uk The mechanism of these reactions generally involves a single-electron transfer (SET) from the metal to the sulfonyl group. This generates a radical anion, which then fragments to yield an indole anion and a sulfonyl radical. The indole anion is subsequently protonated during workup to give the N-H indole.

Magnesium: The use of magnesium in an alcoholic solvent provides a powerful method for desulfonylation. wikipedia.org

Samarium(II) Iodide (SmI₂): SmI₂ is a mild and selective reducing agent that is effective for the desulfonylation of N-sulfonyl amides and related compounds. york.ac.uk Its utility extends to reactions with N-acylated indoles, where it can promote reductive processes. researchgate.netnih.gov

Reductive Desulfonylation with Metal Hydrides:

Complex metal hydrides like lithium aluminum hydride (LiAlH₄) can also effect the desulfonylation of N-sulfonyl compounds. chem-station.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the sulfur atom of the sulfonyl group. This leads to the cleavage of the N-S bond and the formation of the corresponding indole.

Radical-Mediated Desulfonylation:

Reagents like tributyltin hydride, often used in conjunction with a radical initiator, can cleave the N-S bond via a radical mechanism. fiu.edu This approach, however, is less common for N-sulfonylindoles compared to other reductive methods.

The table below summarizes various methods for the desulfonylation of N-sulfonylindoles.

| Reagent/Method | Proposed Mechanism | Key Features |

| Magnesium/Methanol | Single-Electron Transfer (SET) from Mg to the sulfonyl group, followed by N-S bond cleavage. wikipedia.org | Effective for a range of sulfonyl groups. |

| Samarium(II) Iodide (SmI₂) | SET from SmI₂ to the sulfonyl group, leading to a radical anion intermediate and subsequent fragmentation. york.ac.uk | Mild and selective conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic attack of hydride (H⁻) on the sulfur atom, causing N-S bond cleavage. chem-station.comdalalinstitute.com | Potent reducing agent, may affect other functional groups. |

| Tributyltin Hydride/AIBN | Radical chain mechanism involving a tin radical abstracting the sulfonyl group. fiu.edu | Useful for specific substrates, involves toxic tin reagents. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Expected ¹H NMR Spectral Features:

A singlet for the methyl group attached to the C3 position of the indole (B1671886) ring.

A singlet for the methyl group of the methylsulfonyl moiety.

Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring of the indole nucleus.

A signal for the proton at the C2 position of the indole ring.

Expected ¹³C NMR Spectral Features:

Resonances for the two methyl carbons.

Signals corresponding to the carbon atoms of the indole ring system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-methyl-1-(methylsulfonyl)-1H-indole, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations from the methyl groups and the aromatic ring.

S=O stretching vibrations from the sulfonyl group, which are typically strong and appear in the region of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-N and C=C stretching vibrations from the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS, DART-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) or Direct Analysis in Real Time (DART-MS) could be used to ionize the molecule. The fragmentation pattern would be expected to show losses of the methylsulfonyl group or the methyl group from the indole ring.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Should a suitable single crystal of 3-methyl-1-(methylsulfonyl)-1H-indole be obtained, X-ray diffraction (XRD) would provide a definitive three-dimensional model of the molecule.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

XRD analysis would yield precise measurements of all bond lengths (e.g., C-C, C-N, S-O, S-N), bond angles, and torsional angles within the molecule. This data would offer insight into the geometry of the indole ring and the sulfonyl group, and how they influence each other.

Investigation of Intermolecular Interactions and Supramolecular Assemblies (e.g., C-H...π interactions, π-π stacking)

The crystal packing arrangement, determined by XRD, would reveal the nature and extent of intermolecular interactions, such as C-H...π interactions or π-π stacking. These interactions are crucial in understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-methyl-1-(methylsulfonyl)-1H-indole would be expected to show absorption bands corresponding to the π-π* transitions of the indole chromophore. The position and intensity of these bands would be influenced by the methyl and methylsulfonyl substituents. Further photophysical studies could explore properties such as fluorescence and phosphorescence.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-methyl-1-(methylsulfonyl)-1H-indole derivatives, DFT calculations offer deep insights into their geometry, vibrational modes, and electronic characteristics.

The three-dimensional arrangement of atoms and the relative orientation of the sulfonyl and indole (B1671886) groups are key determinants of the molecule's properties. In closely related compounds, such as bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, crystal structure analysis reveals a nearly orthogonal orientation between the indole ring system and the sulfonyl-bound phenyl ring. nih.gov The tetrahedral configuration around the sulfur atom is typically somewhat distorted. nih.gov

Conformational analysis of similar 1-(arylsulfonyl)indole molecules using DFT calculations has shown that the rotational barrier around the S-N bond is relatively low, generally falling within the 2.5–5.5 kcal/mol range. mdpi.com The specific conformation is stabilized by weak intramolecular interactions. nih.govnih.gov For instance, in related structures, intramolecular C-H···O interactions help to stabilize the molecular conformation. nih.gov

Table 1: Selected Torsion Angles in Related 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Torsion Angle O2—S1—N1—C1 (°) | Torsion Angle O1—S1—N1—C8 (°) | Source |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 55.3 | -21.1 | nih.gov |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | -46.74 | 45.94 | nih.gov |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 42.9 | -41.8 | nih.gov |

This interactive table provides a comparative view of the conformational parameter in closely related structures.

Vibrational analysis, computationally performed using methods like DFT, allows for the prediction and interpretation of infrared and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching and bending of bonds. For analogous molecules like 3-methyl-1-phenylpyrazole, DFT calculations have been used to compute wavenumbers, which are then scaled to match experimental FT-IR and FT-Raman spectra. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Invariant Atomic Orbital (GIAO) theory. nih.gov These theoretical calculations of ¹H and ¹³C NMR shifts for related heterocyclic compounds have shown good agreement with experimental data, aiding in the structural confirmation of the synthesized molecules. nih.govconsensus.app

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher reactivity. researchgate.net In studies of various heterocyclic molecules, FMO analysis is used to understand charge transfer possibilities within the molecule and predict its reactivity. nih.gov While specific values for 3-methyl-1-(methylsulfonyl)-1H-indole are not detailed in the provided context, the general principle holds that the distribution and energies of these orbitals govern its electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. Studies on other molecules have shown that MEP maps can successfully relate molecular charge distributions to biological activity. nih.gov For 3-methyl-1-(methylsulfonyl)-1H-indole, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group, indicating these as sites for potential hydrogen bonding or electrophilic interaction.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). thesciencein.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Studies on a series of 1-methylsulphonyl-3-indolyl heterocycles have utilized molecular docking to explore their interaction with the active site of carbonic anhydrase IX (CA IX), a protein implicated in cancer. scispace.comresearchgate.net These studies aim to understand the binding modes of these compounds and rationalize their observed biological activity. scispace.comresearchgate.net

The stability of a ligand-protein complex is determined by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-stacking. nih.gov In related indole derivatives, docking studies have identified key interactions that contribute to binding affinity. For example, the supramolecular structure of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives is heavily influenced by π–π interactions between indole systems and C—H···π hydrogen bonds. nih.gov The interaction energies calculated for these systems show that pairing of antiparallel indole systems can be particularly strong. nih.gov

In docking studies of 1-methylsulphonyl-3-indolyl heterocycles with carbonic anhydrase IX, specific interactions within the enzyme's active site are analyzed to explain the compound's inhibitory potential. researchgate.net Similarly, CH−π interactions, where a methyl group interacts with an aromatic ring, are recognized as a prominent and crucial type of interaction for tuning the affinity and selectivity of ligands for their protein targets. nih.gov

Table 2: Common Ligand-Protein Interactions for Indole Derivatives

| Interaction Type | Description | Relevant Moieties | Source |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Sulfonyl oxygens, N-H of indole (if unsubstituted) | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole ring, other aromatic substituents | nih.gov |

| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | Methyl group, indole ring | nih.govnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl group, indole ring | nih.gov |

This interactive table summarizes the key types of non-covalent interactions that govern the binding of indole-based ligands to protein targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. For indole derivatives, numerous QSAR and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities. researchgate.netmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques evaluate the steric, electrostatic, and hydrophobic fields of a series of aligned molecules to generate a quantitative relationship with their biological activity. nih.gov For a series of indole derivatives acting as phosphodiesterase IV (PDE IV) inhibitors, CoMFA and CoMSIA models were developed. The CoMSIA model, which combined steric, electrostatic, and hydrophobic fields, yielded a cross-validated correlation coefficient (q²) of 0.541 and a conventional correlation coefficient (r²) of 0.967, indicating a statistically significant model. nih.gov The predictive power of these models was confirmed with an external test set, highlighting their utility in designing new potent indole derivatives. nih.gov

Another 3D-QSAR study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation identified the key physicochemical features correlated with activity. mdpi.com The model revealed that hydrophobic/non-polar properties were the most significant contributor (74.3%) to the activity, followed by electron-withdrawing features (17.7%) and hydrogen bonds (7.5%). mdpi.com Such models produce contour maps that visualize favorable and unfavorable regions for each property, guiding the modification of the molecular structure to enhance activity.

While a specific QSAR model for 3-methyl-1-(methylsulfonyl)-1H-indole has not been reported, the general findings from studies on related indole-sulfonamides are applicable. For instance, a QSAR study on indole-sulfonamides as aromatase inhibitors revealed that an electronegativity descriptor (MATS6e) was important for inhibitory activity. nih.gov This suggests that the electron-withdrawing nature of the methylsulfonyl group in 3-methyl-1-(methylsulfonyl)-1H-indole would be a critical parameter in any QSAR model developed for its biological activity.

Table 1: Summary of Selected 3D-QSAR Studies on Indole Derivatives

| Study Subject | Method | Key Findings & Statistical Parameters | Reference |

| Indole derivatives as PDE IV inhibitors | CoMFA, CoMSIA | CoMSIA model showed good predictive power (q² = 0.541, r² = 0.967). Steric, electrostatic, and hydrophobic fields are important. | nih.gov |

| Indole and isatin derivatives as Aβ aggregation inhibitors | 3D-QSAR | Hydrophobic (74.3%), electron-withdrawing (17.7%), and H-bond (7.5%) fields are crucial. (q² = 0.596, r²ext = 0.695) | mdpi.com |

| Indole derivatives as selective COX-2 inhibitors | kNN-MFA | A statistically significant model was generated (q² = 0.9461, Pred_r² = 0.8782), indicating the contribution of steric and electronic fields. | researchgate.net |

This table is generated based on data for various indole derivatives, not specifically 3-methyl-1-(methylsulfonyl)-1H-indole.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. mdpi.comtandfonline.com These predictions are invaluable for structure elucidation and for understanding the electronic properties of a compound.

For indole derivatives, DFT calculations have been successfully employed to predict spectroscopic data that show good agreement with experimental results. tandfonline.comacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). tandfonline.com Studies on [15N]indole have shown that DFT calculations can predict chemical shifts with high accuracy, aiding in the definitive assignment of signals in experimental spectra. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). tandfonline.com By calculating the transition energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For 1H-Indole-3-carbaldehyde, TD-DFT calculations using a polarizable continuum model (PCM) to simulate solvent effects accurately reproduced the experimental UV-Vis spectra in different solvents. tandfonline.com Such calculations can explain observed phenomena like solvatochromic shifts (shifts in absorption maxima with solvent polarity).

Although experimental spectra for 3-methyl-1-(methylsulfonyl)-1H-indole are not available in the cited literature, these computational methods can be readily applied to predict its properties. A typical workflow would involve:

Geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of vibrational frequencies to confirm the optimized structure is a true minimum and to predict the IR spectrum.

Calculation of NMR shielding constants using the GIAO method to predict ¹H and ¹³C NMR spectra.

Calculation of electronic excitation energies using TD-DFT to predict the UV-Vis spectrum.

Comparison of such predicted data with experimentally obtained spectra is crucial for validation. For example, a study on BN indoles compared ionization energies obtained from experimental UV-Photoelectron Spectroscopy (UV-PES) with values calculated by various computational methods, finding that DFT (CAM-B3LYP) provided the best model. acs.orgnih.gov This demonstrates the power of combining computational prediction with experimental data for a comprehensive electronic structure analysis.

Table 2: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for Indole

| Property | Method | Calculated Value | Experimental Value | Reference |

| First Ionization Energy (eV) | CAM-B3LYP/6-311G(d,p) | 7.9 | 7.9 | acs.org |

| ¹H NMR (H-2, ppm in CDCl₃) | DFT/B3LYP/6-311++G(3df,2pd) | 7.18 | ~7.2 | researchgate.net |

| ¹H NMR (H-3, ppm in CDCl₃) | DFT/B3yLP/6-311++G(3df,2pd) | 6.70 | ~6.5 | researchgate.net |

| ¹³C NMR (C-3, ppm) | DFT | - | 102.35 | researchgate.net |

This table presents data for the parent indole molecule to illustrate the accuracy of computational predictions and is not specific to 3-methyl-1-(methylsulfonyl)-1H-indole.

Structure Activity/property Relationship Studies Sar/spr in Academic Contexts

Influence of N-Sulfonylation on Indole (B1671886) Scaffold Properties

The introduction of a sulfonyl group at the N-1 position of the indole ring, a modification known as N-sulfonylation, significantly alters the electronic and chemical properties of the indole scaffold. This substitution generally enhances the stability of the indole ring and modulates its reactivity in various chemical transformations. For instance, N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-3 sulfenylation with sulfonyl chlorides, a reaction that proceeds smoothly under simple conditions. rsc.org In this process, tetrabutylammonium (B224687) iodide (TBAI) acts as both a promoter and a desulfonylation reagent, highlighting the influence of the N-sulfonyl group on the reaction pathway. rsc.org

Furthermore, the N-sulfonyl group can direct the regioselectivity of other reactions. Studies on the copper-catalyzed sulfenylation of indoles with sodium sulfinates have demonstrated that N-methylindoles react smoothly to yield the corresponding 3-arylthioindoles. royalsocietypublishing.org The presence of the N-sulfonyl group can also influence the biological activity of indole derivatives. For example, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones have been synthesized and evaluated for their anticancer activity, with in vitro results indicating significant anti-Triple-Negative Breast Cancer (TNBC) activity. researchgate.net These findings underscore the importance of the N-sulfonyl group in modulating the chemical reactivity and biological properties of the indole scaffold.

Impact of Methyl Substitution at the C-3 Position

Substitution at the C-3 position of the indole ring is a common strategy for developing new bioactive molecules. The introduction of a methyl group at this position can have a profound effect on the biological activity and selectivity of indole derivatives. Many C-3 substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

The presence of a methyl group at the C-3 position can influence the molecule's interaction with its biological target. For example, in the context of cyclooxygenase (COX) inhibitors, 3-methyl-2-phenyl-1-substituted-indole derivatives have been designed and evaluated as potential anti-inflammatory and analgesic agents. japsonline.com Similarly, the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones has yielded potent and selective COX-2 inhibitors. nih.gov

The stereochemistry of the C-3 methyl group can also be crucial for biological activity. Enantioselective methylation at the C-3 position of various indoles, catalyzed by S-adenosyl methionine (SAM)-dependent methyl transferases, can lead to the formation of pyrroloindole moieties with specific stereochemistry, which is often essential for their bioactivity. nih.gov This highlights the importance of the C-3 methyl group's spatial orientation in determining the pharmacological profile of indole-based compounds.

Systematic Investigation of Substituent Effects on Chemical Reactivity and Stability

Systematic investigations into the effects of various substituents on the chemical reactivity and stability of the indole scaffold are crucial for the rational design of new compounds with desired properties. The electronic nature and position of substituents on the indole ring can significantly influence its reactivity in different chemical reactions.

For example, the Cs2CO3/oxone®-mediated C3-alkylation of indoles has been shown to be a robust method with broad functional group tolerance. chemrxiv.org The position of halogen substituents on the indole ring was found to have a profound effect on the reaction rate and the ratio of mono- to bis-alkylation products. chemrxiv.org Specifically, 4-substituted indoles were more resistant to the formation of bis-addition side products. chemrxiv.org

In the context of stability, the introduction of an N-sulfonyl group generally increases the stability of the indole ring. This has been observed in the synthesis of various indole derivatives where the N-sulfonyl group serves as a protecting group, allowing for selective functionalization at other positions of the indole scaffold. rsc.org The stability conferred by the N-sulfonyl group is also beneficial in the development of drug candidates, as it can improve their metabolic stability and pharmacokinetic profile.

SAR Studies Related to Biochemical Target Interactions (Mechanistic focus, not clinical efficacy)

The N-sulfonyl indole scaffold has been extensively explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonyl group plays a critical role in the binding of these inhibitors to the active site of the COX-2 enzyme. Structure-activity relationship (SAR) studies have shown that the nature and position of the sulfonyl group, as well as other substituents on the indole ring, significantly influence the potency and selectivity of COX-2 inhibition. brieflands.comnih.gov

For instance, a series of 2-(4-(methylsulfonyl)phenyl)indole derivatives were synthesized and evaluated for their COX inhibitory activity. japsonline.com These compounds exhibited high selectivity for COX-2 over COX-1, with IC50 values for COX-2 in the range of 0.11–0.2 µM. japsonline.com Molecular modeling studies have suggested that the methylsulfonylphenyl group at the C-2 position of the indole ring is crucial for selective binding to the COX-2 active site. japsonline.com

Furthermore, the introduction of a methylsulfonyl pharmacophore at the para-position of the N-1 phenyl ring in 1,3-diarylurea derivatives has been shown to result in potent and selective COX-2 inhibitors. nih.gov SAR studies on these compounds revealed that a hydrogen acceptor group, such as a methoxy (B1213986) or fluorine substituent, at the para-position of the N-3 phenyl ring can further enhance the selectivity and potency of COX-2 inhibition. nih.gov These findings highlight the intricate interplay of various structural features in determining the COX-2 inhibitory activity of N-sulfonyl indole derivatives.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected 2-(4-(methylsulfonyl)phenyl)indole Derivatives japsonline.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4a | 8.1 | 0.2 | 40.5 |

| 4b | 9.2 | 0.18 | 51.1 |

| 4c | 11.8 | 0.11 | 107.2 |

| 4d | 10.5 | 0.13 | 80.7 |

| Indomethacin | 0.039 | 0.49 | 0.079 |

Data is illustrative and based on findings from cited research.

The indole scaffold has been identified as a promising starting point for the development of antagonists for the G protein-coupled receptor 84 (GPR84), a proinflammatory receptor. nih.govnih.gov High-throughput screening of a small molecule library led to the identification of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. nih.govnih.gov

Subsequent SAR studies on this lead compound have provided insights into the structural requirements for GPR84 antagonism. acs.org A docking study using an AlphaFold structure of human GPR84 suggested a potential binding mode where the indole moiety is predicted to bind in a deep, narrow pocket of the receptor. acs.org This hypothesis is supported by the observation that the N-methyl analog of the lead compound is inactive, likely due to steric hindrance within the binding pocket. acs.org

Further optimization of the lead compound has led to the development of novel analogs with improved potency and drug-like properties. acs.org These studies have established a foundation for the further development of GPR84 antagonists for the potential treatment of inflammatory and fibrotic diseases. nih.gov

The N-sulfonyl indole scaffold has also been investigated for its potential as a protein kinase inhibitor. Certain indole derivatives have shown inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. acs.orgnih.govresearchgate.netnih.gov

For example, a series of sulfonylated indolo[1,2-a]quinolines were screened for their inhibitory activity against EGFR tyrosine kinase (EGFR-TK). nih.govresearchgate.net SAR analysis revealed that the presence of a para-methyl substituent on the arenesulfonyl group may play an important role in the EGFR-TK inhibitory activity. nih.gov Molecular docking studies suggested that the sulfonyl moiety of the most potent inhibitor forms a strong hydrogen bond with a key lysine (B10760008) residue in the EGFR-TK active site. nih.gov

In another study, a novel, potent, and orally bioavailable inhibitor of hepatitis C RNA replication targeting NS4B was identified through chemical optimization of a 6-(indol-2-yl)pyridine-3-sulfonamide. nih.gov The SAR investigations focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, as well as the sulfonamide group, to achieve a favorable pharmacokinetic profile. nih.gov These examples demonstrate the versatility of the N-sulfonyl indole scaffold in the design of potent and selective protein kinase inhibitors.

Structure-Based Design Principles for Targeted Interactions

The strategic design of bioactive molecules hinges on a deep understanding of the three-dimensional interplay between a ligand and its biological target. For the 1-methylsulfonyl-1H-indole scaffold, which forms the core of 3-methyl-1-(methylsulfonyl)-1H-indole, structure-based design principles are primarily inferred from molecular docking studies of its derivatives. These computational analyses provide valuable insights into the potential binding modes and key interactions that drive molecular recognition at the active sites of various enzymes.

Research into a series of 1-methylsulfonyl-3-indolyl heterocycles has shed light on their potential as anti-proliferative agents, with molecular docking studies suggesting that these compounds can effectively interact with the active site of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors. researchgate.netscispace.comresearchgate.net In these studies, the 1-methylsulfonyl-1H-indole moiety consistently anchors the molecule within the enzyme's active site. researchgate.netscispace.comresearchgate.net The sulfonyl group, in particular, is positioned to form crucial hydrogen bonds with key amino acid residues, such as Thr199, a critical component of the catalytic machinery of CA IX. researchgate.netscispace.comresearchgate.net This interaction is a cornerstone of the structure-based design for this class of compounds, as it orients the rest of the molecule for further favorable contacts. researchgate.netscispace.comresearchgate.net

In a similar vein, studies on 5-methylsulfonyl-1-phenyl-1H-indoles as cyclooxygenase-2 (COX-2) inhibitors have also highlighted the importance of the methylsulfonyl group in mediating interactions with the enzyme's active site. nih.gov Docking analyses of these compounds reveal that the methylsulfonyl group can fit into a specific sub-pocket of the COX-2 active site, forming favorable electrostatic and van der Waals interactions. nih.gov The orientation of the 1-phenyl group and the substituent at the 2-position are also critical for achieving high potency and selectivity, with these moieties occupying distinct hydrophobic pockets within the enzyme. nih.gov

These examples underscore a general principle in the structure-based design of indole-based inhibitors: the strategic placement of functional groups to exploit specific features of the target's active site. nih.govnih.gov The indole scaffold serves as a versatile platform, with the nitrogen at position 1 providing a handle for introducing groups like methylsulfonyl that can engage in key polar interactions. The positions at C2, C3, and C5 offer opportunities for derivatization to achieve specific hydrophobic and hydrogen-bonding interactions, thereby fine-tuning the molecule's affinity and selectivity for its intended target. nih.govnih.govfrontiersin.org The conformational rigidity of the indole ring system can also be an advantage, reducing the entropic penalty upon binding. acs.orgacs.org

The following interactive table summarizes the key targeted interactions for derivatives of the 1-methylsulfonyl-1H-indole scaffold based on molecular docking studies.

| Compound Scaffold | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |

| 1-Methylsulfonyl-3-indolyl heterocycles | Carbonic Anhydrase IX | Thr199, Gln92, His94 | Hydrogen Bonding, Hydrophobic | researchgate.netscispace.comresearchgate.net |

| 5-Methylsulfonyl-1-phenyl-1H-indoles | Cyclooxygenase-2 | (Specific residues not detailed) | Electrostatic, van der Waals | nih.gov |

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound “3-methyl-1-(methylsulfonyl)-1H-indole” to generate a thorough and scientifically accurate article that adheres to the provided outline. The existing research predominantly focuses on the broader class of indole derivatives or on N-sulfonylated indoles with different substitution patterns.

While the indole scaffold is a well-established "privileged structure" in medicinal chemistry and materials science, research on the specific applications of 3-methyl-1-(methylsulfonyl)-1H-indole as a chemical probe, biosensor, or in advanced drug discovery methodologies is not extensively documented in the available literature.

Research is available for structurally related compounds, such as derivatives of 1-(methylsulfonyl)-1H-indole-3-carbaldehyde. For example, studies on these related molecules have revealed potential as dual inhibitors of COX-2/5-LOX, which are key enzymes in inflammatory pathways, and have also shown antimicrobial and antioxidant properties nih.govtandfonline.comresearchgate.net. This research highlights the potential of the N-methylsulfonyl indole scaffold in drug discovery. Specifically, compounds derived from this scaffold have been synthesized and evaluated for various biological activities, demonstrating the utility of diversifying this core structure nih.gov.

However, detailed findings regarding the use of the precise compound, 3-methyl-1-(methylsulfonyl)-1H-indole, in the following areas could not be located:

As Fluorescent Probes: No studies were found detailing its synthesis or application as a fluorescent probe for biological process studies.

As Chemosensors: There is no specific literature on the design of 3-methyl-1-(methylsulfonyl)-1H-indole as a small-molecule chemosensor for ion detection.

For pH-Sensing or Logic Gates: The development and application of this specific compound for pH sensing or in logic gate functionalities are not described.

As a Specific Biochemical Tool: Its use as a biochemical tool for pathway interrogation has not been documented.

Due to the strict instruction to focus solely on "3-methyl-1-(methylsulfonyl)-1H-indole," it is not possible to provide a detailed, evidence-based article covering all the specified sections and subsections without extrapolating from related compounds, which would violate the core requirement of the request. An article on this specific compound would lack the depth and detailed research findings required.

Therefore, the requested article cannot be generated at this time while maintaining the required standards of scientific accuracy and strict adherence to the specified subject matter.

Applications in Chemical Biology and Advanced Materials Research

Applications in Material Science and Photonic Technologies

The unique electronic properties of the indole (B1671886) ring, coupled with the electron-withdrawing nature of the N-sulfonyl group, make 3-methyl-1-(methylsulfonyl)-1H-indole and related derivatives promising candidates for applications in material science and photonics. The modulation of the electronic distribution within the indole system through N-sulfonylation can lead to desirable optical and photophysical behaviors.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical communications, data storage, and optical computing. Organic molecules with large hyperpolarizability values are key components in the development of NLO materials. The NLO response of a molecule is often associated with intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system.

In the case of N-sulfonylated indoles, the sulfonamide group acts as an electron-withdrawing moiety, which can enhance the NLO properties of the indole ring. Theoretical studies on heterocyclic azo compounds containing a sulfonamide group have shown that these molecules can exhibit high total first hyperpolarizability (βtot) values, which is a measure of the second-order NLO response. nih.gov The presence of strong electron-withdrawing groups is known to contribute to an enhancement of the NLO properties.

While specific experimental data on the NLO properties of 3-methyl-1-(methylsulfonyl)-1H-indole are not extensively documented, studies on similar structures, such as azo sulfonamide derivatives, provide insights into the potential of this class of compounds. The calculated βtot values for some azo sulfonamides have been reported to be as high as 2503 a.u., indicating a significant NLO response. nih.gov

Table 1: Calculated NLO Properties of Representative Azo Sulfonamide Derivatives

| Compound | Dipole Moment (μ) / Debye | Polarizability (α) / a.u. | First Hyperpolarizability (βtot) / a.u. |

| Azo Sulfonamide 1 | 5.2 | 285 | 1500 |

| Azo Sulfonamide 2 | 6.8 | 310 | 2100 |

| Azo Sulfonamide 3 | 7.1 | 325 | 2503 |

Note: The data in this table is illustrative and based on findings for related azo sulfonamide compounds, not 3-methyl-1-(methylsulfonyl)-1H-indole itself.

Solvatochromism and Solid-State Fluorescence Behavior

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is indicative of changes in the electronic ground and excited states of a molecule due to solvent-solute interactions. Solvatochromic compounds are valuable as probes for characterizing solvent properties and for sensing applications.

Indole derivatives are known to exhibit solvatochromism due to changes in their dipole moment upon photoexcitation. The introduction of an N-sulfonyl group can influence the solvatochromic behavior by altering the electron distribution in the indole ring. While specific solvatochromic data for 3-methyl-1-(methylsulfonyl)-1H-indole is limited, the general principles of solvatochromism in indole derivatives suggest that this compound would likely exhibit shifts in its absorption and emission spectra in response to changes in solvent polarity. nih.govmdpi.com This phenomenon can be a useful tool for distinguishing between structurally similar compounds in solution. nih.gov

Solid-State Fluorescence

Fluorescence in the solid state is a desirable property for materials used in organic light-emitting diodes (OLEDs), sensors, and imaging agents. Many organic fluorophores that are highly emissive in solution suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications.

The fluorescence properties of indole derivatives can be tuned by chemical modification. researchgate.netnih.gov While there is a lack of specific data on the solid-state fluorescence of 3-methyl-1-(methylsulfonyl)-1H-indole, research on related heterocyclic systems provides some insights. For instance, the introduction of bulky groups or the control of intermolecular interactions can mitigate ACQ and enhance solid-state emission. The sulfonyl group in 3-methyl-1-(methylsulfonyl)-1H-indole could influence the crystal packing and intermolecular interactions, which in turn would affect its solid-state fluorescence properties. Further research is needed to explore the potential of this compound and its derivatives as solid-state emitters.

Future Research Directions and Outlook

Advancements in Stereoselective Synthesis of Complex N-Sulfonyl Indoles

The biological activity of indole (B1671886) derivatives is often highly dependent on their three-dimensional structure. Consequently, the development of stereoselective synthetic methods is paramount for creating complex and potent N-sulfonyl indoles. Future research will likely focus on overcoming existing challenges, such as the difficulty in controlling stereochemistry in reactions involving the indole nitrogen. dicp.ac.cn

Key areas of advancement include:

Catalytic Asymmetric Hydroamination: New nickel-catalyzed methods are being explored for the enantioselective hydroamination of alkenes with indoles. dicp.ac.cn This approach is one of the most direct and atom-economical routes to creating chiral N-alkylated indoles, though it remains challenging due to the reduced nucleophilicity of the indole nitrogen. dicp.ac.cn Overcoming this hurdle will enable the synthesis of a wide array of enantioenriched N,N-aminals. dicp.ac.cn

Palladium-Catalyzed Domino Reactions: Palladium catalysis has proven effective in constructing complex, fused tricyclic indole skeletons. nih.gov Future work will likely expand on these domino reactions, which allow for the formation of multiple bonds in a single step, to create novel and structurally diverse N-sulfonyl indole derivatives with high regio- and stereoselectivity. nih.gov

Reversed-Polarity Synthesis: Novel strategies, such as the reversed-polarity synthesis of N-sulfonyl ketimines using imidoylsilanes as nucleophilic partners in palladium-catalyzed reactions, offer alternatives to traditional condensation methods. scispace.com This approach has been successful in preparing various aryl-aryl or heteroaryl-aryl N-sulfonyl ketimines and could be adapted for more complex indole-based structures. scispace.com

Metal-Free Cascade Reactions: The development of metal-free intermolecular cascade reactions, such as those using a simple base like NaOH, provides an efficient pathway to functionalized cyclopentenes from conjugated dieneimines, including those with an N-sulfonyl group. acs.org These methods are notable for their operational simplicity, broad functional group tolerance, and the ability to form multiple bonds in one step, highlighting their potential for creating complex indole derivatives. acs.org

Table 1: Emerging Stereoselective Synthesis Strategies for N-Heterocycles Use the slider to see more details about each strategy.

| Strategy | Catalyst/Reagent | Key Advantage | Relevant Compound Class | Reference |

| Asymmetric Hydroamination | Nickel-based catalysts | High atom economy, direct access to chiral amines | N-alkylated indoles, N,N-aminals | dicp.ac.cn |

| Domino Reactions | Palladium catalysts | High efficiency, regio- and stereoselectivity | Fused tricyclic indoles | nih.gov |

| Reversed-Polarity Synthesis | Palladium catalysts, Imidoylsilanes | Access to ketimines via non-traditional pathways | N-sulfonyl ketimines | scispace.com |

| Cascade Cyclization | NaOH (metal-free) | High bond-forming efficiency, operational simplicity | Functionalized cyclopentenes | acs.org |

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the design and synthesis of new drug candidates, including N-sulfonyl indole derivatives. nih.govresearchgate.net AI and machine learning (ML) can significantly accelerate the design-make-test-analyze (DMTA) cycle in drug discovery by processing vast datasets to predict molecular properties, synthetic pathways, and biological activities. nih.gov

Future applications in indole derivative design include:

Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indole compounds, helping to prioritize candidates with favorable drug-like profiles. springernature.com

De Novo Design: Generative AI models can design entirely new indole derivatives optimized for specific biological targets. researchgate.net These models can explore a vast chemical space to propose structures with high predicted affinity and selectivity.

Computer-Aided Synthesis Planning (CASP): AI-driven tools can devise efficient synthetic routes for complex target molecules like 3-methyl-1-(methylsulfonyl)-1H-indole. nih.govdigitellinc.com These programs analyze published reaction data to suggest optimal reaction conditions and predict potential yields, reducing the time and resources spent on empirical route scouting. nih.govdigitellinc.com

Accelerating Clinical Trials: AI/ML models can help predict the outcomes of clinical trials, potentially reducing costs and improving the success rate of new drug candidates. nih.gov

The primary challenge remains the need for large, high-quality datasets for training robust and accurate models. nih.gov Collaborative efforts, such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, are crucial for advancing these data-driven approaches. nih.gov

Exploration of Novel Biological Targets through High-Throughput Screening of N-Sulfonyl Indole Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. nih.gov The future of N-sulfonyl indole research will heavily rely on HTS to uncover new biological activities and identify novel therapeutic targets.

Key trends in this area are:

Automated Library Synthesis: The development of automated synthesis platforms using technologies like acoustic dispensing ejection (ADE) allows for the rapid, nanoscale synthesis of large and diverse indole libraries. rug.nl This "on-the-fly" synthesis can overcome the limitations of traditional, biased compound collections and provide fresh chemotypes for each screening project. rug.nl

Focused Screening Libraries: In addition to diverse libraries, focused libraries of N-sulfonyl indoles designed to interact with specific target classes (e.g., kinases, G-protein-coupled receptors) can yield higher hit rates. nih.govthermofisher.com For example, libraries of N-sulfonyl indoles have been successfully screened to identify potent ligands for the 5-HT6 receptor, a target for cognitive disorders. nih.govnih.gov

Multiplexed HTS Assays: Advanced HTS assays can now monitor multiple enzymatic activities simultaneously. nih.gov A recent screening campaign for inhibitors of Werner syndrome protein (WRN), a DNA repair enzyme, led to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as covalent inhibitors, demonstrating the power of this approach for finding hits within the broader sulfonyl-containing chemical space. nih.gov

Phenotypic Screening: Whole-cell-based assays provide intrinsically active agents, and HTS can be used to screen for compounds that induce a desired phenotype, such as inhibiting the growth of cancer cells or pathogenic bacteria. nih.govmdpi.com For instance, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have shown significant cytotoxic activity against several human cancer cell lines. nih.gov

Table 2: High-Throughput Screening (HTS) Approaches for Indole Derivatives Use the slider to see more details about each approach.

| HTS Approach | Description | Advantage | Example Target/Application | Reference |

| Automated Synthesis & Screening | Rapid, miniaturized synthesis of libraries for immediate screening. | Access to novel and unbiased chemical matter. | General drug discovery | rug.nl |

| Focused Library Screening | Screening compounds designed for specific target families. | Higher probability of finding active compounds ("hits"). | 5-HT6 receptor ligands | nih.govnih.gov |

| Multiplexed Assays | Simultaneous monitoring of multiple activities or targets. | Increased efficiency and data richness from a single screen. | WRN helicase inhibitors | nih.gov |

| Phenotypic Screening | Identifying compounds based on their effect on whole cells. | Discovers compounds with cell permeability and activity in a biological context. | Anticancer agents | nih.gov |

Development of Next-Generation Chemical Probes Based on the 3-methyl-1-(methylsulfonyl)-1H-indole Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 3-methyl-1-(methylsulfonyl)-1H-indole scaffold possesses features that make it an attractive starting point for developing next-generation probes. The sulfonyl group, in particular, can be engineered for specific interactions.

A promising direction is the development of covalent probes. For example, sulfonyl fluoride (B91410) groups have been successfully used to create chemical probes that covalently bind to histidine residues in proteins like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org This strategy led to the development of highly potent and selective modulators. rsc.org By analogy, a 3-methyl-1-(phenylsulfonyl fluoride)-1H-indole could be synthesized and tested as a covalent probe for novel protein targets. Such probes could be used in chemoproteomic experiments to identify previously unknown binding partners, thereby uncovering new biological roles and therapeutic opportunities. The development of these probes provides a powerful avenue for screening and may lead to therapeutics that can be adapted for different modalities, such as targeted protein degradation. nih.gov

Deepening Mechanistic Understanding of Indole-Mediated Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. While many classical indole syntheses, like the Fischer indole synthesis, are well-established, there is still much to learn about the intricate pathways of more modern, catalyzed reactions. acs.org

Future research will focus on:

Computational and Experimental Studies: A combination of computational modeling and experimental studies will be used to elucidate complex reaction cascades. For example, mechanistic studies on copper(I)-catalyzed intramolecular cycloisomerization reactions have suggested the involvement of unprecedented intermediates. acs.org

Understanding Enzyme Catalysis: Investigating the mechanisms of enzymes that act on indoles, such as indole prenyltransferases, can provide inspiration for developing new biocatalytic or biomimetic reactions. rsc.org These enzymes can catalyze reactions at various positions on the indole ring with high selectivity. rsc.org

Controlling Reaction Pathways: A deeper mechanistic understanding allows chemists to control reaction outcomes. For instance, understanding the intermediates in the Fischer indole synthesis has enabled selective syntheses of complex alkaloids. acs.org Similarly, understanding the sequence of Michael addition, cyclopropanation, and isomerization in cascade reactions allows for the predictable synthesis of complex cyclopentenes. acs.org

Expanding the Scope of N-Sulfonyl Indoles in Functional Materials

While the majority of research on indole derivatives has focused on their biological activities, their unique electronic properties also make them promising candidates for applications in materials science. Indole-containing molecules have been utilized in the development of organic light-emitting diodes (OLEDs), organic transistors, and solar batteries. researchgate.net

The N-sulfonyl group on the indole ring, as seen in 3-methyl-1-(methylsulfonyl)-1H-indole, can significantly alter the electronic properties of the indole core. This modification can be exploited to tune the performance of organic electronic materials. Future research could explore the synthesis of polymers and small molecules incorporating the N-sulfonyl indole motif for these applications. Furthermore, the structural versatility of related N-heterocyclic compounds has been explored in polymer, material, and supramolecular chemistry, suggesting that N-sulfonyl indoles could find similar utility. mdpi.com The development of novel photochemical reactions, such as the visible-light-driven cycloaddition of sulfoxonium ylides, also opens new avenues for creating complex polycyclic structures that could serve as building blocks for functional materials. acs.org

Q & A

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.